Methyl 2-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]acetate hydrochloride is a chemical compound with significant implications in medicinal chemistry and pharmacology. Its IUPAC name reflects its complex structure, which includes a bicyclic framework and an amino group. The compound is classified as an amine derivative and is primarily utilized in research settings.
The compound is commercially available from various chemical suppliers, with a purity level of approximately 97%. Its CAS number is 2231676-90-5, and it has been cataloged under multiple identifiers, including the MDL number MFCD28501738 . The molecular formula is C9H16ClNO2, indicating the presence of chlorine, nitrogen, and oxygen within its structure.
Methyl 2-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]acetate hydrochloride falls under the category of bicyclic amines. It is recognized for its potential biological activity due to the presence of the amino group, which may interact with biological targets in various ways.
The synthesis of methyl 2-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]acetate hydrochloride typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
The molecular structure of methyl 2-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]acetate hydrochloride can be represented using various structural formulas:
COC(=O)CC12CC(CN)(C1)C2.Cl
This notation indicates a methyl ester functional group attached to a bicyclic amine structure, which is further substituted by an amino group.
The compound's molecular weight and structural characteristics suggest potential interactions with biological systems, making it a candidate for further pharmacological studies.
Methyl 2-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]acetate hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's properties or enhancing its biological activity.
Reactions involving this compound are typically monitored using chromatographic techniques to ensure complete conversion and identify by-products.
The mechanism of action for methyl 2-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]acetate hydrochloride is not fully elucidated but may involve interactions with neurotransmitter systems due to its amine functionality. Compounds with similar structures often act as modulators of neurotransmitter release or receptor activity.
Research indicates that bicyclic amines can influence synaptic transmission and neuronal excitability, suggesting potential therapeutic applications in neurological disorders.
Relevant data suggest that these properties make it suitable for laboratory applications and potential pharmaceutical formulations.
Methyl 2-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]acetate hydrochloride has several scientific uses:
Its unique structural features position it as a valuable compound in medicinal chemistry research aimed at discovering novel treatments for various diseases.
The bicyclo[1.1.1]pentane (BCP) motif serves as a bioisostere for tert-butyl, alkynyl, or meta-substituted phenyl groups, driving demand for efficient synthetic routes.
[3.1.1]Propellane acts as a primary precursor for BCP scaffolds due to its strain-driven reactivity. Nucleophilic opening of the central C–C bond enables installation of bridgehead substituents. For example, azide or cyanide anions facilitate displacement reactions, yielding 1,3-disubstituted BCP derivatives after further functionalization. This method achieves high regioselectivity but requires strict anhydrous conditions to prevent hydrolysis of the propellane intermediate. Recent advances utilize flow chemistry to enhance reaction control and throughput [5] [6].
Radical-based methods provide complementary approaches to access 1,3-disubstituted BCPs. Atom transfer radical addition (ATRA) onto [1.1.1]propellane with iodinated reagents (e.g., iodoacetate esters) generates C–C bonds at both bridgeheads simultaneously. Copper-catalyzed protocols suppress unwanted oligomerization, improving yields to >75%. Optimization studies reveal that tert-butyl peroxide as an initiator in supercritical CO₂ enhances selectivity for 1,3-disubstitution by minimizing radical recombination side reactions [5] [7].
Table 1: Comparison of Bicyclo[1.1.1]pentane Scaffold Synthesis Methods
Method | Key Reagent | Yield Range | 1,3-Disubstitution Selectivity |
---|---|---|---|
[3.1.1]Propellane Opening | Sodium Azide/Cyanide | 60-72% | >95% |
ATRA | Methyl Iodoacetate/Cu(I) | 75-82% | 85-90% |
Photoredox Catalysis | Ethyl Bromodifluoroacetate/Ir Catalyst | 68% | 88% |
This intermediate (CAS 2231676-90-5, C₉H₁₆ClNO₂, MW 205.68) is pivotal for pharmaceutical applications due to its bifunctional reactivity [1].
Direct carboxylation of BCP scaffolds employs CO₂ insertion via organolithium intermediates. Treatment of 1-iodo-3-methyl-BCP with tert-butyllithium at −78°C generates a bridgehead organolithium species, which reacts with CO₂ to yield carboxylic acids (50.9% yield after chromatography). Subsequent esterification uses T3P (propylphosphonic anhydride) in dichloromethane with catalytic dimethylformamide, achieving 88% conversion to methyl esters. Microwave-assisted Fischer esterification (methanol, sulfuric acid, 100°C) reduces reaction times to 15 minutes but requires careful pH control during workup [3] [7].
Aminomethylation employs reductive amination or Gabriel synthesis. Condensation of 3-formyl-BCP derivatives with ammonium acetate and sodium triacetoxyborohydride affords primary amines in 60-70% yield. Alternatively, bridgehead bromination (NBS/peroxide) followed by Gabriel phthalimide substitution gives protected amines, with hydrazine deprotection yielding the aminomethyl-BCP motif. Recent advances use tert-butyl carbamate (Boc) protection directly during scaffold assembly, eliminating post-functionalization steps [1] [3] [8].
Conversion to the hydrochloride salt (CAS 2231676-90-5) enhances stability and crystallinity. The free base is dissolved in anhydrous methanol, treated with 2M HCl in diethyl ether, and cooled to 4°C to precipitate crystals. Critical parameters include:
Table 2: Hydrochloride Salt Crystallization Solvent Systems
Solvent Combination | Recovery Yield | Purity | Crystal Morphology |
---|---|---|---|
Methanol/Diethyl ether | 92% | 98.5% | Needles |
Ethanol/Ethyl acetate | 85% | 97.2% | Prisms |
Isopropanol/THF | 78% | 96.1% | Aggregates |
Solvent sustainability metrics guide process optimization:
Industrial synthesis faces three primary hurdles:
Flow hydrogenation systems address gas handling risks during reductive amination, while in-line crystallizers coupled with PAT (Process Analytical Technology) monitoring ensure consistent particle size distribution (>80% within 50–200 μm). Current industrial capacity achieves 200 kg/month at >98% purity, validated by qNMR and LC-MS [1] [6] [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5